molecular formula C30H48O3 B1231538 niloticin

niloticin

Cat. No.: B1231538
M. Wt: 456.7 g/mol
InChI Key: GKQMMZUXYRXFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Niloticin (C₃₀H₄₈O₃) is a tirucallane-type triterpenoid isolated from plants such as Cortex phellodendri, Limonia acidissima, and Aphanamixis polystachya. Its chemical structure includes a 24,25-epoxy group and a hydroxylated side chain, contributing to its diverse bioactivities . Key pharmacological properties include:

  • Anti-inflammatory activity: Targets myeloid differentiation protein 2 (MD-2), inhibiting the LPS-TLR4/MD-2-NF-κB pathway .
  • Anticancer effects: Selective cytotoxicity against cervical cancer cells (HeLa IC₅₀ = 11.64 μM) with minimal toxicity to normal cells (MCF-10A IC₅₀ = 83.31 μM) .
  • Drug-likeness: Oral bioavailability (41.4%), drug-likeness score (0.82), and compliance with Lipinski’s rules (MW = 456.78 Da, AlogP = 5.62) .

Properties

IUPAC Name

17-[4-(3,3-dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-23,25,31H,10-17H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQMMZUXYRXFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1C(O1)(C)C)O)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Class Structural Features Key Differences from Niloticin
Dihydrothis compound Protolimonoid Saturated side chain (no epoxy group) Reduced anti-inflammatory potency
Azadironolide Limonoid Intact lactone ring Higher cytotoxicity (HeLa IC₅₀ = <20 μM)
Piscidinol A Tirucallane triterpene Additional hydroxyl groups Enhanced antiplasmodial activity

Functional Analogues

Compound Class Key Bioactivities Mechanism vs. This compound
Quercetin Flavonoid Antioxidant, anti-inflammatory Inhibits NF-κB via IκB kinase, not MD-2
Psoralen Furanocoumarin Photochemotherapy (DNA intercalation) UV-dependent DNA damage; no TLR4/MD-2 interaction
Stigmasterol Phytosterol Anti-inflammatory, cholesterol-lowering Modulates COX-2 and PPAR-γ; weaker MD-2 affinity

Pharmacological Activities and Mechanisms

Anti-Inflammatory Activity

  • This compound : Binds MD-2 with higher affinity (-10.0 kcal/mol) than LPS (-7.9 kcal/mol), suppressing TLR4/NF-κB signaling and reducing IL-6, TNF-α, and IL-1β by >50% at 100 µg/mL .
  • Quercetin : Reduces IL-6 by 30–40% via IκB kinase inhibition but lacks direct MD-2 targeting .
  • Stigmasterol : Inhibits COX-2 (IC₅₀ = 15 µM) but shows weaker NF-κB suppression .

Anticancer Activity

Compound Cancer Cell Line (IC₅₀) Selectivity Index (Normal vs. Cancer)
This compound HeLa: 11.64 μM 7.2× (MCF-10A: 83.31 μM)
Azadironolide HEp2: <20 μM 3× (Vero cells)

Molecular Targets

Compound Target Protein Binding Affinity (kcal/mol)
This compound MD-2 -10.0
This compound AChE1 (Aedes aegypti) -8.4
Temephos AChE1 -4.75
Stigmasterol HPDE5 -10.7

Pharmacokinetic and Drug-Likeness Profiles

Parameter This compound Quercetin Psoralen
Oral Bioavailability 41.4% 16.7% 60–80%
LogP 5.62 1.5 2.1
Hydrogen Bond Donors 1 5 1
Rotatable Bonds 5 4 3

This compound’s pharmacokinetic profile is superior to quercetin but less favorable than psoralen in systemic absorption.

Research Findings and Limitations

  • Limitations :
    • Most studies are in vitro; in vivo efficacy and toxicity data are lacking .
    • Acetylation of this compound (e.g., this compound acetate) reduces bioactivity, indicating structural sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
niloticin
Reactant of Route 2
niloticin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.